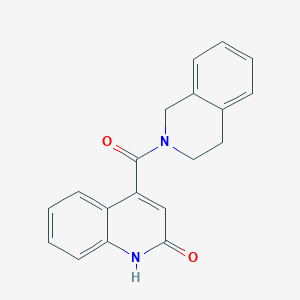

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol, or 4-DIQ, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of quinolin-2-ol, a naturally occurring compound found in some plants, and has been used in various laboratory experiments due to its unique chemical structure. 4-DIQ is a highly reactive compound, making it a useful tool for studying a variety of biological processes.

Wissenschaftliche Forschungsanwendungen

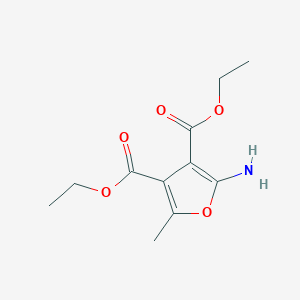

Synthesis and Functionalization

The compound 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol and its derivatives are of significant interest due to their potential in various scientific applications. A pivotal study by Glasnov, Stadlbauer, and Kappe (2005) demonstrates the use of microwave-assisted multistep synthesis involving palladium-catalyzed cross-coupling chemistry to synthesize biologically active 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones. This method, utilizing 4-hydroxyquinolin-2(1H)-ones as intermediates, highlights the compound's relevance in creating functionalized molecules for potential biological applications (Glasnov, Stadlbauer, & Kappe, 2005).

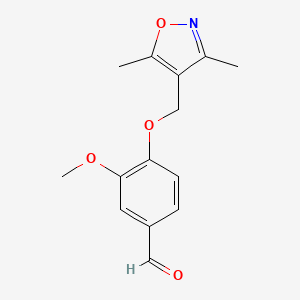

Heterocyclic Transformations

Coffman et al. (2013) explored the reductive heterocycle-heterocycle transformations to create 4-aminoquinolines, 3-acylindoles, and quinolin-4(1H)-ones from 2-nitrophenyl substituted isoxazoles. This methodology, when applied to specific isoxazoles, results in chemoselective heterocyclization, producing quinolin-4(1H)-ones exclusively. This study showcases the compound's utility in heterocyclic chemistry and the synthesis of complex heterocycles (Coffman et al., 2013).

Natural Derivatives and Biological Activities

Mahmoud et al. (2018) identified new naturally occurring derivatives of 3,4-dihydroquinolin-2-one from Streptomyces sp. LGE21, including 8-hydroxy-3,4-dihydro-1H-quinolin-2-one. These compounds were studied for their cytotoxic and antimicrobial activities, providing insights into the biological significance and potential therapeutic applications of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol and its natural derivatives (Mahmoud et al., 2018).

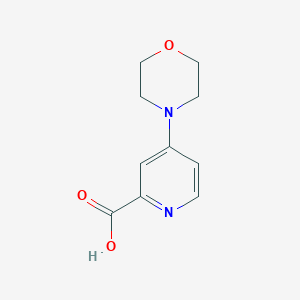

Modular Synthesis and Catalysis

The modular synthesis of 4-aminoquinolines and subsequent [1,3] N-to-C rearrangement to quinolin-4-ylmethanesulfonamides, as demonstrated by Oh, Kim, and Park (2017), underscores the compound's versatility in synthetic chemistry. The copper-catalyzed regiocontrolled reaction and the developed rearrangement technique offer a pathway for creating diverse molecular structures, potentially useful in various chemical and pharmacological research areas (Oh, Kim, & Park, 2017).

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-18-11-16(15-7-3-4-8-17(15)20-18)19(23)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11H,9-10,12H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWYGCXSNITOFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701332142 |

Source

|

| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24837604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol | |

CAS RN |

851629-68-0 |

Source

|

| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)

![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)

![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)

![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)

![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)